molecular formula C25H31N3O2 B11178964 1-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-(4-phenylpiperazin-1-yl)ethanone

1-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-(4-phenylpiperazin-1-yl)ethanone

Cat. No.: B11178964
M. Wt: 405.5 g/mol
InChI Key: FSWRJRLWBRGOIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-(4-phenylpiperazin-1-yl)ethanone is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-(4-phenylpiperazin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Methoxylation: Introduction of the methoxy group at the 6-position of the quinoline ring.

    Alkylation: Addition of the 2,2,4-trimethyl group to the quinoline core.

    Formation of the Piperazine Derivative: Synthesis of the 4-phenylpiperazine moiety.

    Coupling Reaction: The final step involves coupling the quinoline derivative with the piperazine derivative using appropriate coupling agents and conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-(4-phenylpiperazin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the quinoline or piperazine rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could lead to partially or fully reduced derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-(4-phenylpiperazin-1-yl)ethanone would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The compound might exert its effects by:

    Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cell surface receptors and modulating their signaling pathways.

    DNA Intercalation: Inserting itself between DNA base pairs and disrupting DNA replication or transcription.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine, quinine, and mefloquine.

    Piperazine Derivatives: Compounds like piperazine, fluphenazine, and trifluoperazine.

Uniqueness

1-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-(4-phenylpiperazin-1-yl)ethanone is unique due to its specific combination of a quinoline core with a piperazine moiety. This unique structure might confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C25H31N3O2

Molecular Weight

405.5 g/mol

IUPAC Name

1-(6-methoxy-2,2,4-trimethylquinolin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone

InChI

InChI=1S/C25H31N3O2/c1-19-17-25(2,3)28(23-11-10-21(30-4)16-22(19)23)24(29)18-26-12-14-27(15-13-26)20-8-6-5-7-9-20/h5-11,16-17H,12-15,18H2,1-4H3

InChI Key

FSWRJRLWBRGOIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N(C2=C1C=C(C=C2)OC)C(=O)CN3CCN(CC3)C4=CC=CC=C4)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.